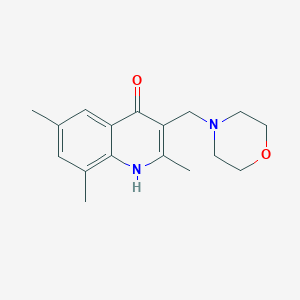
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as TMAQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. TMAQ is a heterocyclic compound that belongs to the quinoline family and has a molecular formula of C20H25NO2.
作用機序
The mechanism of action of 2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), indicating its anti-inflammatory activity. Moreover, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, indicating its anticancer activity.
実験室実験の利点と制限
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. Moreover, this compound can interact with other compounds and enzymes, leading to potential false-positive or false-negative results.
将来の方向性
There are several future directions for the research on 2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Thirdly, studies are needed to evaluate the potential toxicity and safety of this compound in animals and humans. Fourthly, studies are needed to explore the potential applications of this compound in various diseases, including cancer, inflammation, and infectious diseases. Finally, studies are needed to develop new derivatives and analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various fields. This compound exhibits potent antioxidant, anti-inflammatory, and anticancer activities and possesses antimicrobial and antiviral properties. This compound can be synthesized through a multistep process and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the precise mechanism of action of this compound, evaluate its potential toxicity and safety, and explore its potential applications in various diseases.
合成法
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol can be synthesized through a multistep process that involves the condensation of 2-amino-5-methylphenol and 4-morpholinecarboxaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with acetic anhydride to produce this compound. The yield of this process is generally high, and the purity of the final product can be easily controlled.
科学的研究の応用
2,6,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. Moreover, this compound has been shown to possess antimicrobial and antiviral properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2,6,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-4-6-21-7-5-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGZHZVEPJVFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
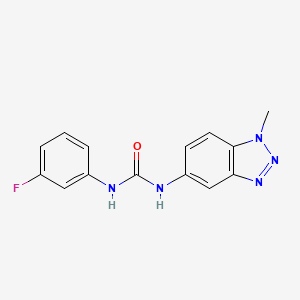
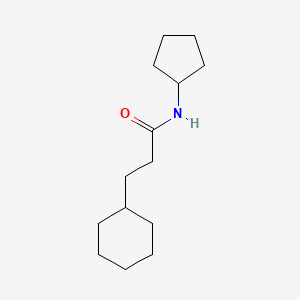
![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
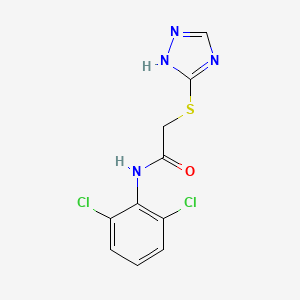
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)

![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
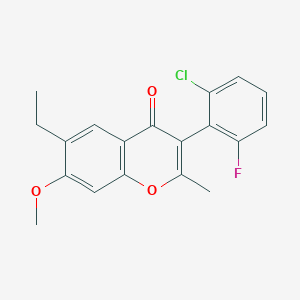
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
